Ethyl Eprosartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3023414 is a novel and selective inhibitor of class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This compound is designed to target the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway, which is frequently altered in various cancers .
Chemical Reactions Analysis
LY3023414 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the compound’s metabolic stability and bioavailability.
The major products formed from these reactions are derivatives of the imidazoquinolinone structure, which retain the compound’s inhibitory activity against the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway.
Scientific Research Applications
LY3023414 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway.
Biology: Employed in cellular assays to investigate the role of the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin pathway in cell growth, survival, and metabolism.
Medicine: Undergoing clinical trials for the treatment of various cancers, including endometrial cancer and mesothelioma
Industry: Potential applications in the development of targeted cancer therapies.
Mechanism of Action
LY3023414 exerts its effects by selectively inhibiting class I phosphoinositide 3-kinase isoforms, mechanistic target of rapamycin complex 1 and 2, and DNA-dependent protein kinase. This inhibition leads to the dephosphorylation of downstream substrates such as AKT, S6 kinase, S6 ribosomal protein, and 4E-binding protein 1, resulting in G1 cell-cycle arrest and broad antiproliferative activity in cancer cells . The compound’s intermittent, “quick-on/quick-off” target engagement mechanism enhances its clinical tolerability and reduces the emergence of compensatory resistance mechanisms .
Comparison with Similar Compounds
LY3023414 is unique in its dual inhibition of both phosphoinositide 3-kinase and mechanistic target of rapamycin pathways. Similar compounds include:
BEZ235: Another dual inhibitor of phosphoinositide 3-kinase and mechanistic target of rapamycin, but with different pharmacokinetic properties.
GDC-0980: A dual inhibitor with a broader spectrum of activity against phosphoinositide 3-kinase isoforms.
BKM120: A selective inhibitor of phosphoinositide 3-kinase, but not mechanistic target of rapamycin.
LY3023414’s high solubility and selective inhibition profile make it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHWMEOIILLKJJ-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.